molecular formula C11H13ClN2 B8556182 2-Chloro-1-isobutyl-benzoimidazole

2-Chloro-1-isobutyl-benzoimidazole

Cat. No. B8556182
M. Wt: 208.69 g/mol
InChI Key: BYGGXJKBLDKOPK-UHFFFAOYSA-N
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Patent
US08048862B2

Procedure details

To a solution of 2-chloro-benzoimidazole (1.0 eq.) in DMF was added K2CO3 (2.0 eq.) and isobutyl iodide (1.5 eq.). The reaction mixture was stirred at room temperature for 3 days. The reaction mixture was poured into ice-water. The mixture was extracted with ethyl acetate (3×100 mL), washed with brine, dried over Na2SO4, concentrated to get a residue, which was purified by column chromatography to afford 4 g (96%) of 2-chloro-1-isobutyl-benzoimidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.C([O-])([O-])=O.[K+].[K+].[CH2:17](I)[CH:18]([CH3:20])[CH3:19]>CN(C=O)C>[Cl:1][C:2]1[N:6]([CH2:17][CH:18]([CH3:20])[CH3:19])[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1NC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=NC2=C(N1CC(C)C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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